

Application Notes and Protocols for SJ1008030 in In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: SJ1008030

Cat. No.: B12409258

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Introduction

SJ1008030 is a potent and selective degrader of Janus kinase 2 (JAK2), operating through the Proteolysis Targeting Chimera (PROTAC) mechanism. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to specifically eliminate a target protein. **SJ1008030** has demonstrated significant anti-leukemic efficacy, particularly in cell lines representing CRLF2-rearranged (CRLF2r) B-cell precursor acute lymphoblastic leukemia (B-ALL), a high-risk subtype of ALL.^{[1][2]} These application notes provide detailed protocols for utilizing **SJ1008030** in in vitro cell culture experiments to study its effects on cell viability and JAK2 signaling.

Mechanism of Action

SJ1008030 functions by inducing the selective degradation of JAK2 protein. It is a cereblon (CRBN)-directed PROTAC, meaning it forms a ternary complex between the JAK2 protein and the CRBN E3 ubiquitin ligase.^{[2][3][4]} This proximity leads to the ubiquitination of JAK2, marking it for degradation by the 26S proteasome. The degradation of JAK2 effectively abrogates its downstream signaling, primarily through the JAK-STAT pathway, which is constitutively activated in CRLF2r ALL and crucial for leukemic cell proliferation and survival.^{[1][5][6]} A key downstream effector of JAK2 in this context is STAT5, whose phosphorylation is inhibited upon JAK2 degradation.^{[7][8]}

Data Presentation

Table 1: In Vitro Efficacy of SJ1008030 in CRLF2r ALL Cell Lines

Cell Line	Description	EC50 (nM)	IC50 (nM)	Reference
MHH-CALL-4	B-cell precursor leukemia, CRLF2r, JAK2 I682F mutation	5.4	32.09	[9] [10]
KOPN49	B-cell precursor leukemia, CRLF2r	Potent	N/A	[1]
MHH-CALL-2	B-cell precursor leukemia, CRLF2r	Potent	N/A	[1]
KOPN75	B-cell precursor leukemia, CRLF2r	Potent	N/A	[1]
NALM-6	B-cell precursor leukemia	Potent	N/A	[1]
697	B-cell precursor leukemia	Potent	N/A	[1]

N/A: Not Available in the searched literature.
"Potent" indicates significant activity was observed.

Table 2: Summary of Experimental Conditions for SJ1008030

Experiment	Cell Line(s)	Concentration Range	Incubation Time	Key Findings	Reference
Cell Viability Assay	MHH-CALL-4	Not Specified	72 hours	IC50 of 5.4 nM	[9]
Western Blot	MHH-CALL-4	1 nM - 4.3 µM	72 hours	Dose-dependent degradation of JAK2	[9]
Western Blot	SJBALL0214 15 (xenograft)	1 nM - 1 µM	24 hours	Near-complete, dose-dependent degradation of JAK2	[9]

Experimental Protocols

Cell Culture

- Cell Line: MHH-CALL-4 (or other suitable CRLF2r ALL cell lines).
- Media: 80% RPMI 1640 supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS). [\[11\]](#)
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture: Seed cells at a density of approximately 1 x 10⁶ cells/mL. [\[11\]](#) Maintain the culture by adding fresh medium or splitting the culture before the cell density exceeds 2 x 10⁶ cells/mL. For MHH-CALL-4, a split ratio of 1:2 once a week is optimal. [\[11\]](#)

Preparation of SJ1008030 Stock Solution

- Solvent: Dimethyl sulfoxide (DMSO).

- Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).
- Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and should be optimized for your specific cell line and experimental conditions.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Cell Seeding:
 - Count viable cells using a hemocytometer and trypan blue exclusion.
 - Seed cells in a 96-well plate at a density of $0.5-1.0 \times 10^5$ cells/mL in a final volume of 100 μ L per well.[\[16\]](#) For primary leukemia samples, a higher density of 1×10^6 cells/mL may be necessary.[\[16\]](#)
- Compound Treatment:
 - Prepare serial dilutions of **SJ1008030** in culture medium.
 - Add the desired final concentrations of **SJ1008030** to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest **SJ1008030** concentration.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTS Reagent Addition:
 - Add 20 μ L of MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C, protected from light.
- Data Acquisition:
 - Measure the absorbance at 490 nm using a microplate reader.

- Data Analysis:
 - Subtract the background absorbance (media only wells).
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ value by plotting a dose-response curve.

Western Blot for JAK2 Degradation

This protocol provides a general guideline for assessing JAK2 protein levels following **SJ1008030** treatment.

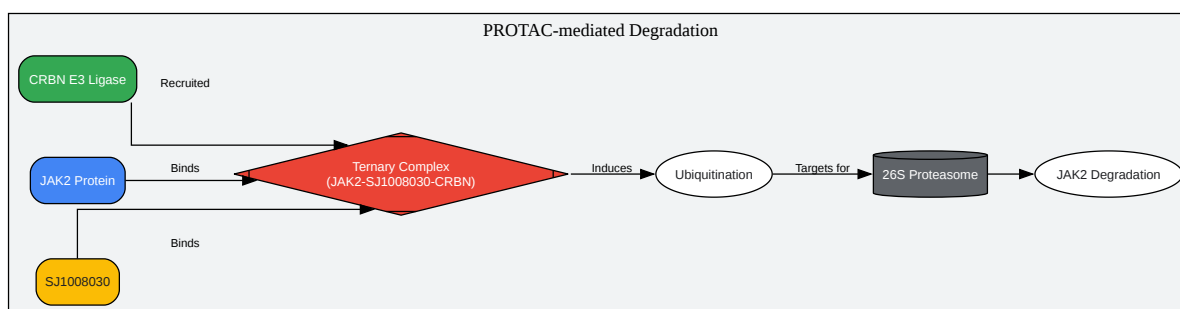
- Cell Treatment:
 - Seed MHH-CALL-4 cells in a 6-well plate at a density of 1×10^6 cells/mL.
 - Treat cells with increasing concentrations of **SJ1008030** (e.g., 1 nM, 10 nM, 100 nM, 1 μ M, 4.3 μ M) for 24 to 72 hours.[9] Include a vehicle control (DMSO).
- Cell Lysis:
 - Harvest cells by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein (20-40 μ g) by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against JAK2 overnight at 4°C. (See Table 3 for antibody suggestions).
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To confirm equal protein loading, probe the membrane with an antibody against a loading control protein such as GAPDH or β -actin.

Table 3: Suggested Antibodies for Western Blotting

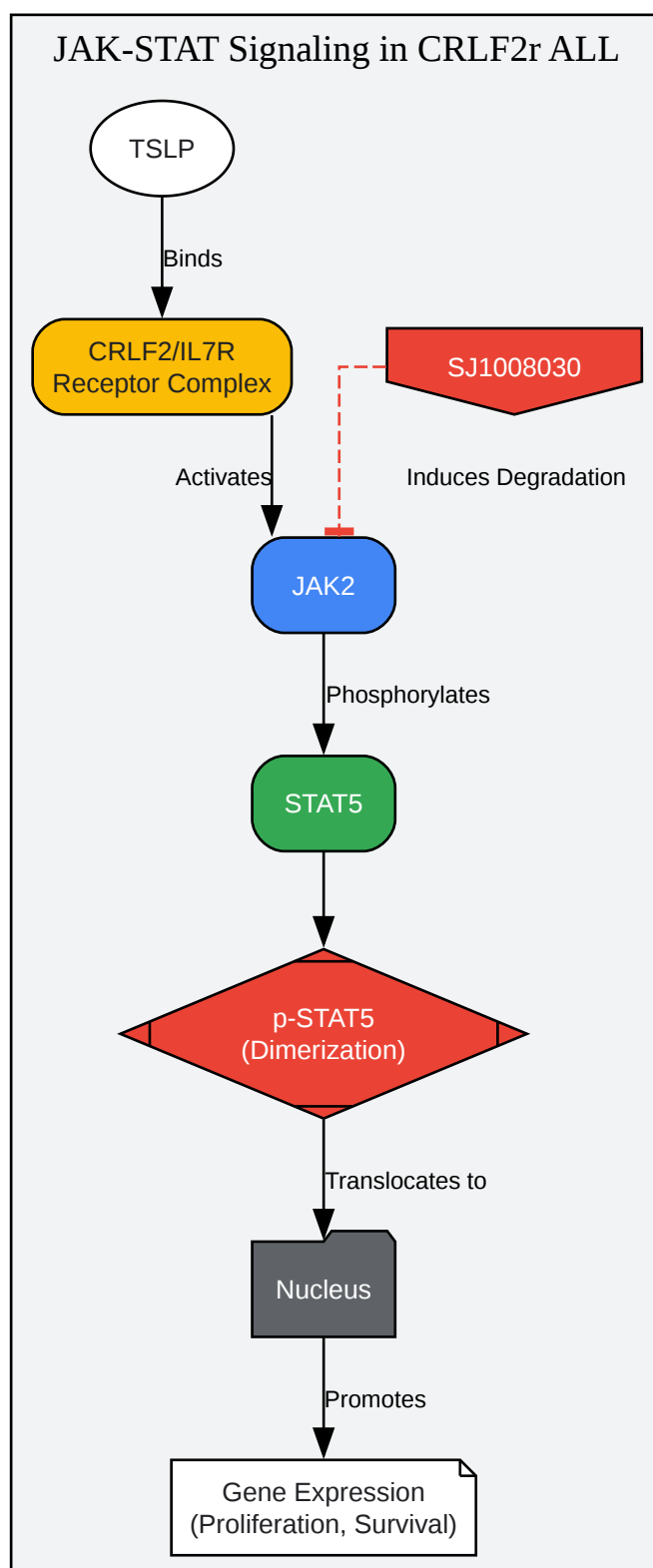
Antibody Target	Host Species	Application	Supplier Suggestion
JAK2	Rabbit/Mouse	WB, ICC/IF	Multiple available
Phospho-JAK2 (Tyr1007/1008)	Rabbit	WB, IHC-P, ICC/IF	Multiple available
STAT5	Rabbit/Mouse	WB	Multiple available
Phospho-STAT5 (Tyr694)	Rabbit	WB	Multiple available
GAPDH / β -actin	Mouse/Rabbit	WB	Multiple available

Mandatory Visualizations



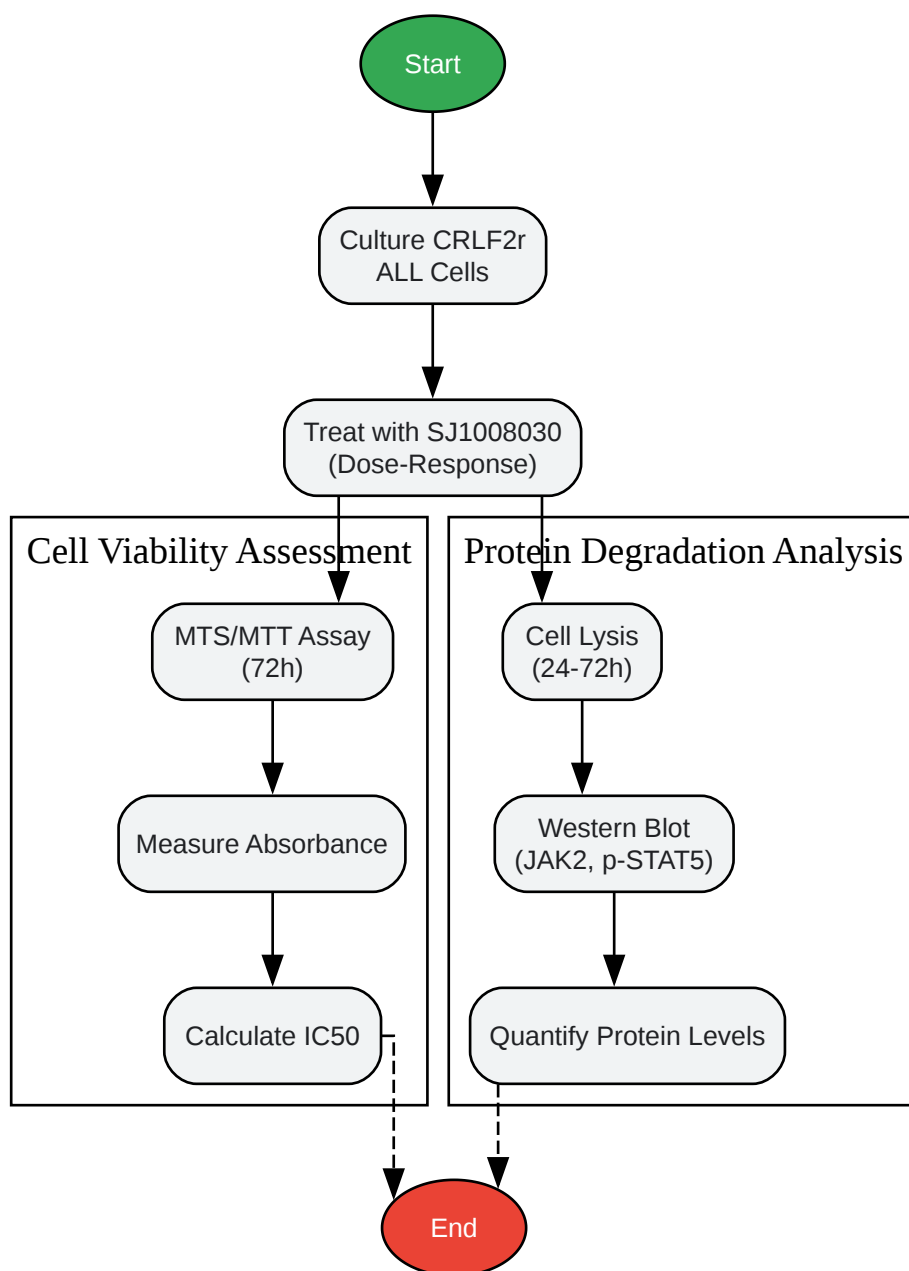
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Caption: Mechanism of action of **SJ1008030** as a JAK2 PROTAC.



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Caption: Inhibition of the JAK-STAT pathway by **SJ1008030** in CRLF2r ALL.



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Caption: General experimental workflow for evaluating **SJ1008030**.

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